dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-15-6(11)3-5(10(13)14)4(9-8-3)7(12)16-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANRLASTUBGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362905 | |
| Record name | dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59694-23-4 | |
| Record name | 3,5-Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59694-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 4-nitro-, 3,5-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of 4-Nitro-1H-Pyrazole-3,5-Dicarboxylic Acid
The most reported method involves direct esterification of the corresponding dicarboxylic acid using methanol in the presence of acid catalysts or reagents such as thionyl chloride. The reaction proceeds via formation of acid chlorides followed by nucleophilic attack by methanol to yield the dimethyl ester.
- The acid is dissolved in methanol (50 mL).
- Thionyl chloride (approx. 3 equivalents) is added dropwise at 0°C under nitrogen atmosphere.
- The mixture is heated to 80°C and stirred for 4 hours.
- After completion, the reaction mixture is concentrated to isolate the dimethyl ester.
This method is advantageous due to high yield (~99%) and straightforward work-up.
Nitration of Dimethyl 1H-Pyrazole-3,5-Dicarboxylate
An alternative approach involves nitration of the preformed dimethyl 1H-pyrazole-3,5-dicarboxylate:
- Starting from dimethyl 1H-pyrazole-3,5-dicarboxylate, electrophilic nitration is performed using nitrating agents such as nitric acid or mixed acid systems.
- Control of temperature and reaction time is critical to avoid over-nitration or ring degradation.
- The reaction typically proceeds at low temperatures (0–5°C) to favor mono-nitration at the 4-position.
While specific detailed protocols for this nitration step are less commonly published, it is a logical synthetic route to obtain the target nitro derivative.
Comparative Summary of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Esterification | 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid | Methanol, Thionyl chloride | 0°C to 80°C, 4 hours | 95-99 | High yield, one-pot esterification |
| Nitration of Dimethyl Ester | Dimethyl 1H-pyrazole-3,5-dicarboxylate | Nitric acid or mixed nitrating acid | Low temperature (0–5°C) | Variable | Requires careful control |
Research Findings and Notes
- The esterification using thionyl chloride in methanol is well-documented and yields high purity product with minimal side reactions.
- Nitration post-esterification is less straightforward due to potential sensitivity of ester groups and requires optimization of nitrating conditions.
- The synthetic route starting from the acid followed by esterification is preferred for industrial and laboratory scale due to simplicity and reproducibility.
- Analytical data such as ^1H-NMR confirms the structure with characteristic singlets for pyrazole proton and methyl ester groups (e.g., δ 7.34 ppm for pyrazole H, δ 3.96 ppm for methyl esters).
- No significant alternative methods such as enzymatic esterification or microwave-assisted synthesis were found in the literature, indicating the classical chemical approach remains standard.
Chemical Reactions Analysis
Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
DMNPDC serves as a building block for synthesizing more complex heterocyclic compounds. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse reactivity profiles.
2. Medicinal Chemistry
Research has highlighted DMNPDC's potential biological activities:
- Antimicrobial Activity : Studies indicate that DMNPDC exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for DMNPDC was reported at 39 µg/mL.
- Anticancer Activity : DMNPDC has shown promising results in inhibiting the proliferation of cancer cell lines. For example, it demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells and 0.05 µM against A549 lung cancer cells, indicating potent anticancer properties.
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
3. Material Science
DMNPDC is utilized in producing specialty chemicals and materials with specific properties, including dyes and pigments. Its unique structural features allow it to participate in various chemical reactions that enhance material properties .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DMNPDC against clinical isolates of E. coli. The results indicated significant bacterial load reduction at concentrations as low as 39 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Study 2: Cancer Cell Proliferation Inhibition
In comparative analyses with other pyrazole derivatives, DMNPDC was tested for its effects on MCF-7 breast cancer cells. The findings revealed that DMNPDC's IC50 value was comparable to established chemotherapeutics like cisplatin, suggesting its viability as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The nitro group in dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate differentiates it from analogs with substituents such as cyano, benzyl, or amino groups. Key comparisons include:
Table 1: Substituent Comparison
Key Observations :
- The nitro group in the target compound reduces electron density on the pyrazole ring compared to cyano or amino analogs, altering its hydrogen-bonding and stacking interactions .
- Ester groups (methyl vs. ethyl) influence solubility and crystallinity. Methyl esters are more compact, favoring tighter crystal packing .
Key Observations :
Crystallographic and Structural Data
Crystal structures reveal differences in molecular conformation and packing.
Table 3: Crystallographic Comparison
Key Observations :
- Cyanobenzyl-substituted analogs exhibit significant dihedral angles (67–72°), reducing steric strain and enabling π-π interactions .
- Weak C–H···O interactions dominate in nitro/cyano derivatives, stabilizing crystal lattices .
Biological Activity
Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (DMNPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMNPDC, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMNPDC is characterized by the presence of a pyrazole ring with two carboxylate groups and a nitro substituent. The structural formula can be represented as follows:
This structure contributes to its reactivity and interactions with biological targets.
Antimicrobial Activity
DMNPDC has shown promising antimicrobial properties. Studies indicate that compounds with similar pyrazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrazole have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| DMNPDC | Antibacterial | 39 |
| Pyrazole Derivative | Antifungal | 25 |
Anticancer Activity
Research has demonstrated that DMNPDC and its derivatives possess anticancer properties. For example, certain pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing inhibition of cell proliferation similar to established chemotherapeutics like cisplatin. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.08 |
| A549 (Lung Cancer) | 0.05 |
Anti-inflammatory Activity
The anti-inflammatory potential of DMNPDC is notable, with studies indicating that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. In vivo studies have shown that these compounds can significantly reduce inflammation markers .
The mechanisms underlying the biological activity of DMNPDC are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as reversible inhibitors of various enzymes, including monoamine oxidases and cyclooxygenases .
- DNA Interaction : Some studies suggest that nitro-containing compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
- Antioxidant Properties : The antioxidant capacity has also been linked to the biological activity of pyrazole derivatives, providing protection against oxidative stress .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of DMNPDC against clinical isolates of E. coli. The results indicated a significant reduction in bacterial load at concentrations as low as 39 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Study 2: Cancer Cell Proliferation Inhibition
In a comparative analysis, DMNPDC was tested alongside other pyrazole derivatives for their effects on MCF-7 breast cancer cells. The study found that DMNPDC exhibited an IC50 value comparable to that of established chemotherapeutic agents, suggesting its viability as an anticancer drug candidate .
Q & A
Q. What are the established synthetic routes for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate?
The compound is typically synthesized via nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature (0–5°C) to ensure regioselective nitro group introduction at the 4-position. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization yields the product . Alternative routes may involve diazo coupling or microwave-assisted nitration for improved efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms ester and nitro group positions (e.g., ester methyl protons at δ ~3.8–4.0 ppm).
- X-ray diffraction : Resolves bond lengths (e.g., C-NO₂ ~1.47 Å) and dihedral angles between the pyrazole ring and substituents (~70–80°). Weak interactions (C–H···O, π-π stacking) stabilize the crystal lattice .
- IR spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and carbonyl (1720–1700 cm⁻¹) stretches .
Q. How do the functional groups influence its reactivity in organic synthesis?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the pyrazole ring’s 4-position. The ester groups participate in hydrolysis (yielding carboxylic acids) or aminolysis reactions to form amides. These reactions are optimized using polar aprotic solvents (e.g., DMF) and catalysts like DBU .
Advanced Research Questions
Q. What computational strategies optimize reaction conditions for higher yields?
Quantum mechanical calculations (DFT, MP2) model transition states to predict regioselectivity in nitration. Solvent effects are simulated using COSMO-RS, while machine learning algorithms analyze experimental datasets to recommend optimal conditions (e.g., 65°C, 12 hr in acetonitrile) .
Q. How are crystallization challenges addressed, particularly for X-ray studies?
Slow evaporation from diethyl ether/acetone mixtures produces high-quality crystals. Disorder in methyl/ethyl groups is resolved via split-site refinement (e.g., using SHELXL), with hydrogen atoms placed in idealized positions and thermal parameters constrained .
Q. What mechanisms underlie its biological activity in medicinal chemistry?
The nitro group enhances binding to enzyme active sites (e.g., cyclooxygenase-2) via hydrogen bonding, while ester moieties improve membrane permeability. In vitro assays (e.g., calcium flux inhibition) and molecular docking (AutoDock Vina) validate its role as a calcium channel blocker .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Comparative studies show:
- Nitro at 4-position : Increases anti-inflammatory potency (IC₅₀ = 12 µM vs. 45 µM for non-nitrated analogs).
- Methyl vs. ethyl esters : Ethyl esters improve metabolic stability (t₁/₂ = 8 hr vs. 2 hr for methyl). Data from SAR tables guide lead optimization .
Methodological Considerations
Q. What protocols minimize by-products during ester hydrolysis?
Controlled alkaline hydrolysis (NaOH/EtOH, 50°C) with continuous pH monitoring prevents over-hydrolysis. Quenching with HCl and extraction with dichloromethane isolates the dicarboxylic acid derivative in >85% yield .
Q. How are weak intermolecular forces quantified in crystallography?
Hirshfeld surface analysis (CrystalExplorer) calculates contact contributions (e.g., 24% H···O, 18% H···C). Non-covalent interaction (NCI) plots visualize stabilizing interactions (van der Waals, hydrogen bonds) .
Q. What in silico tools predict metabolic pathways for toxicity studies?
ADMET Predictor (Simulations Plus) models hepatic CYP450 metabolism, identifying N-demethylation and nitro reduction as primary pathways. MDCK permeability assays (Papp > 10⁻⁶ cm/s) correlate with computational logP values (~2.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
